molecular formula C15H13ClFNO3 B5518841 N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide

N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide

Cat. No.: B5518841
M. Wt: 309.72 g/mol
InChI Key: JNTCZUAXELFZKA-UHFFFAOYSA-N
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Description

Contextualization within Modern Benzamide (B126) Chemistry Research

The benzamide functional group is a cornerstone of modern chemical and pharmaceutical research, recognized for its stability and its capacity to form hydrogen bonds, which allows for potent interactions with biological targets. nih.gov This structural motif is present in a significant number of commercially successful pharmaceuticals and agrochemicals. nih.gov The versatility of the benzamide core allows chemists to readily synthesize vast libraries of derivatives by modifying the substituents on both the benzoyl and aniline (B41778) portions of the molecule. nih.gov This modular approach facilitates the exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's efficacy, selectivity, and pharmacokinetic profile. The field is continually advancing, with ongoing research focused on designing novel benzamide derivatives with improved biological activities, ranging from insecticidal and fungicidal to various therapeutic applications. nih.gov

Rationale for Scholarly Investigation of Halogenated and Methoxylated Benzamide Derivatives

The incorporation of halogen and methoxy (B1213986) groups into organic molecules is a deliberate and strategic decision in the design of bioactive compounds. These functional groups are not mere decorations; they profoundly influence the molecule's properties and its interactions with biological systems.

Halogenation (Chlorine and Fluorine): The introduction of halogen atoms, such as chlorine and fluorine, is a powerful tool in medicinal and agrochemical chemistry. dntb.gov.ua Halogens can significantly alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For instance, a higher lipophilicity can enhance a compound's ability to cross biological membranes. researchgate.net Furthermore, the carbon-halogen bond is strong and can block sites of metabolic degradation, thereby increasing the compound's stability and duration of action in an organism. researchgate.net The specific placement of chlorine and fluorine on the phenyl ring, as seen in N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide, also modulates the electronic properties of the ring and can lead to specific, favorable interactions, such as halogen bonding, with target enzymes or receptors. researchgate.net Approximately 81% of agrochemicals launched since 2010 contain halogen atoms, underscoring the importance of this strategy. dntb.gov.uaresearchgate.net

Overview of Current Research Trajectories and Identified Knowledge Gaps

The primary research trajectory for this compound appears to be its use as a chemical intermediate or a structural scaffold for the synthesis of more complex, biologically active molecules. Its architecture contains the key features of the herbicide Isoxaben, which is also a 2,6-dimethoxybenzamide (B3031262) derivative. nih.govwikipedia.org Isoxaben functions by inhibiting cellulose (B213188) synthesis in susceptible plants. nih.gov The structural similarity suggests that this compound is likely explored in research and development programs, particularly within the agrochemical industry, as a building block for creating new herbicidal candidates or other pesticides. nih.gov

The most significant knowledge gap identified in the current scientific literature is the lack of specific biological data for this compound itself. There are no readily available, detailed studies on its specific biological targets, mechanism of action, or efficacy in any particular application. Research has focused on the broader class of benzamides or on more complex final products that might be synthesized from it. Consequently, its intrinsic activity, if any, remains uncharacterized. This highlights a common scenario in chemical research where the value of a compound is often realized in its potential as a precursor rather than as a final product, leaving its individual properties largely unexplored in public-domain research.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 136563-70-3
Molecular Formula C₁₅H₁₃ClFNO₃
Molecular Weight 309.72 g/mol

| IUPAC Name | this compound |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-9-6-7-11(17)10(16)8-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTCZUAXELFZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques in Benzamide Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are fundamental for determining the precise chemical structure of newly synthesized compounds like N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide. These methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-(4-fluorophenyl) chloroacetamide, the proton of the amide (NH) group appears as a singlet at a chemical shift (δ) of 10.337 ppm. The protons on the aromatic ring (Ar-H) exhibit signals between 7.122 and 7.675 ppm, with their splitting patterns and coupling constants providing information about their relative positions on the phenyl ring. The protons of a methylene (B1212753) group adjacent to a chlorine atom (Cl-CH₂) are observed at 4.369 ppm. For this compound, one would expect to see distinct signals for the protons on the 3-chloro-4-fluorophenyl ring and the 2,6-dimethoxyphenyl ring, as well as a signal for the amide proton. The two methoxy (B1213986) groups would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For N-(4-fluorophenyl) chloroacetamide, the carbon of the methylene group (Cl-CH₂) has a chemical shift of 43.688 ppm. In the case of this compound, distinct signals would be expected for each unique carbon atom in the aromatic rings, the methoxy groups, and the carbonyl group of the amide. The positions of these signals would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effects of the methoxy groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
Amide (N-H)8.5 - 9.5 (broad singlet)-
Carbonyl (C=O)-164 - 168
Methoxy (O-CH₃)~3.8 (singlet)~56
Aromatic C-H (3-chloro-4-fluorophenyl)7.2 - 8.0 (multiplets)115 - 140
Aromatic C-H (2,6-dimethoxyphenyl)6.5 - 7.5 (multiplets)105 - 130
Aromatic C-Cl-120 - 130
Aromatic C-F-150 - 160 (with C-F coupling)
Aromatic C-O-155 - 160
Aromatic C-N-135 - 145
Aromatic C (quaternary)-110 - 135

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The high-resolution mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact molecular weight, which would confirm its elemental composition. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would further corroborate the presence of a chlorine atom in the molecule. Fragmentation analysis would likely show cleavage of the amide bond, leading to fragment ions corresponding to the 3-chloro-4-fluoroaniline (B193440) and 2,6-dimethoxybenzoyl moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1650 cm⁻¹), and C-N stretching and N-H bending (the Amide II band, around 1550 cm⁻¹). Additionally, bands corresponding to aromatic C-H stretching, C=C stretching in the aromatic rings, and C-O stretching of the methoxy groups would be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorption maxima in the UV region, corresponding to the π → π* transitions of the phenyl rings and the n → π* transition of the carbonyl group.

X-ray Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide the most definitive structural information. This technique can determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings. For instance, in the crystal structure of a related compound, 3-chloro-N-(2-chlorophenyl)benzamide, the two aromatic rings are nearly coplanar with a dihedral angle of 4.73(5)°. The analysis would also show the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. In many benzamides, intermolecular N—H···O hydrogen bonds link the molecules into chains.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Research

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is instrumental in identifying the crystalline form of a compound and can be used to study polymorphism, which is the ability of a substance to exist in more than one crystal structure. Different polymorphs can have different physical properties, and PXRD is a key tool for their characterization.

Chromatographic and Separation Science Techniques for Purity Assessment and Isolation

The assessment of purity and the isolation of this compound rely on a variety of chromatographic and separation techniques. These methods are essential for monitoring reaction progress, identifying impurities, and obtaining the compound in a highly purified form for further research and characterization. The choice of technique is largely dictated by the physicochemical properties of the benzamide (B126) structure, including its polarity, solubility, and volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the purity assessment of this compound. Due to the compound's aromatic nature and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable and widely applied method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The 2,6-dimethoxy substitution on the benzoyl ring and the chloro- and fluoro-substituents on the N-phenyl ring influence the compound's hydrophobicity, which in turn governs its retention time on the nonpolar stationary phase.

For routine purity analysis, a gradient elution method is often employed, where the proportion of the organic modifier in the mobile phase is increased over time. This allows for the efficient elution of a broader range of compounds with varying polarities, from polar starting materials to the less polar final product and nonpolar impurities. Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule exhibit strong chromophoric properties, typically resulting in significant absorbance in the 220-280 nm range.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

ParameterCondition
Column C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

For the isolation of this compound on a larger scale, preparative HPLC can be utilized. This technique employs larger columns and higher flow rates to separate milligram to gram quantities of the compound. The principles remain the same as analytical HPLC, but the goal is the collection of the purified fraction corresponding to the main product peak.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid, qualitative monitoring of reaction progress and for preliminary purity checks of this compound. researchgate.net It is a simple, cost-effective, and efficient method that provides valuable information for optimizing reaction conditions and developing purification strategies.

In a typical TLC analysis, the compound is spotted onto a plate coated with a thin layer of adsorbent, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent).

The polarity of the compound plays a crucial role in its mobility on the TLC plate. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values. For this compound, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly used as the eluent. The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the separated spots is typically achieved under UV light, where the aromatic nature of the compound allows it to be seen as a dark spot on a fluorescent background.

Table 2: Typical TLC Conditions for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254 aluminum-backed plates
Mobile Phase (Eluent) Ethyl Acetate / Hexane (e.g., 30:70 v/v)
Visualization UV lamp at 254 nm
Application Monitoring the consumption of starting materials and the formation of the product.

Gas Chromatography (GC)

Gas Chromatography (GC) can be employed for the purity assessment of this compound, provided the compound is sufficiently volatile and thermally stable. Given its molecular weight, analysis by GC would likely require elevated temperatures for both the injector and the oven.

A significant advantage of using GC for this particular compound lies in the availability of highly selective detectors for halogenated compounds. davidsonanalytical.co.uk The presence of both chlorine and fluorine atoms in the molecule makes it an excellent candidate for analysis using an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD). nih.gov These detectors offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its halogenated impurities, even in complex matrices.

The separation in GC is achieved on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The choice of the column depends on the specific impurities that need to be separated from the main compound. A standard Flame Ionization Detector (FID) can also be used, although it would be less selective than an ECD or XSD.

Table 3: Plausible Gas Chromatography Parameters

ParameterCondition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 280 °C
Oven Program Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 minutes
Detector Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD)
Detector Temperature 320 °C

Column Chromatography

For the isolation and purification of this compound on a laboratory scale, column chromatography is the most common and effective method. This technique operates on the same principles as TLC but is used for preparative purposes. A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top of the column.

A solvent system, often determined through optimization by TLC, is then passed through the column. The components of the mixture travel down the column at different rates based on their polarity, leading to their separation into distinct bands. Fractions are collected sequentially as the solvent elutes from the column, and these fractions are analyzed (usually by TLC) to determine their composition. Fractions containing the pure desired product are then combined, and the solvent is removed by evaporation to yield the purified this compound.

Table 4: General Column Chromatography Parameters for Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient or isocratic mixture of Ethyl Acetate and Hexane, optimized by TLC.
Loading The crude product is typically dissolved in a minimal amount of solvent and loaded onto the column.
Fraction Collection Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.

Computational and Theoretical Chemistry Studies of N 3 Chloro 4 Fluorophenyl 2,6 Dimethoxybenzamide

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These methods solve the Schrödinger equation to determine the electronic structure and derive various molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine properties like optimized geometry, vibrational frequencies, and electronic energies. For a molecule like N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide, a typical DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional conformation. From this optimized structure, researchers can predict global and local reactivity descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. However, no specific studies applying DFT to this compound have been published.

Ab Initio Methods for Conformational Landscapes

Ab initio quantum chemistry methods, which are based on first principles without reliance on experimental data, are employed to explore the conformational landscape of a molecule. For a flexible molecule such as this compound, which has several rotatable bonds, these methods could be used to identify various stable conformers and the energy barriers between them. Understanding the conformational preferences is critical as it dictates how the molecule interacts with its environment, including biological receptors. This information is currently unavailable for the specified compound.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

Molecular modeling and simulations are essential for studying how a molecule interacts with other molecules, particularly biological macromolecules like proteins.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This simulation is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. A docking study of this compound would require a specific biological target. The simulation would predict how the ligand fits into the target's binding site and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Without published research, the binding modes and potential biological targets for this compound remain unknown.

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Complexes

Following molecular docking, Molecular Dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. An MD simulation would treat the atoms as classical particles and simulate their movements, providing insights into the flexibility of the complex and the stability of the intermolecular interactions identified in docking. This type of detailed simulation provides a more realistic view of the binding event but has not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity. To develop a QSAR model involving this compound, data on a series of structurally similar compounds and their corresponding measured biological activities would be required. This model could then be used to predict the activity of new, unsynthesized compounds. The development of such a model is contingent on the availability of a suitable dataset, which does not currently exist in the literature for this chemical series.

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Design Principles for N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide Analogues

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core scaffold presents three primary regions for modification: the 2,6-dimethoxybenzoyl moiety (Ring A), the central benzamide (B126) linker, and the 3-chloro-4-fluorophenyl group (Ring B).

Design strategies often involve:

Systematic Substitution: Introducing a variety of substituents on both aromatic rings to probe the electronic and steric requirements of the binding pocket. For instance, in related benzamide series, modifying the phenyl ring with different halogens or small alkyl groups has been shown to enhance activity, whereas bulky substituents can be detrimental. nih.gov

Conformational Constraint: Introducing structural elements that reduce the molecule's flexibility. This can pre-organize the ligand into its bioactive conformation, which may increase binding affinity by reducing the entropic penalty upon binding. acs.org Strategies include creating cyclic analogues or introducing intramolecular hydrogen bonds. acs.org

Linker Modification: Altering the length, rigidity, or composition of the linker connecting the two aromatic systems. The linker plays a crucial role in orienting the key pharmacophoric features within the target's binding site. mdpi.com

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physicochemical properties. For example, replacing a methoxy (B1213986) group with another hydrogen bond acceptor or modifying the amide bond to explore different interaction patterns.

A quantitative structure-activity relationship (QSAR) approach, using parameters like hydrophobicity (LogP) and steric effects (Es), can be employed to quantitatively analyze the impact of these substitutions on biological activity. nih.govnih.gov

Modification StrategyTarget RegionRationaleExpected Outcome (based on related series)
Vary Halogen Substituents Ring B (3-chloro-4-fluorophenyl)Modulate electronic properties and halogen bonding potential.Fine-tuning of binding affinity and selectivity. acs.org
Alter Methoxy Positions Ring A (2,6-dimethoxybenzoyl)Probe for optimal hydrogen bonding and steric fit.Changes in activity and target interaction. mdpi.com
Introduce Bulky Groups Ring A or BInvestigate steric tolerance of the binding site.Likely decrease in activity. nih.gov
Modify Amide Linker Central LinkerAdjust spacing and orientation of aromatic rings.Optimization of pharmacophoric feature positioning. mdpi.com

Elucidation of Key Structural Features for Molecular Recognition and Interaction

The biological activity of this compound is contingent upon specific interactions between its structural components and the target receptor. Elucidating these features is fundamental to understanding its mechanism of action.

The halogen atoms on the N-phenyl ring, chlorine at the meta-position and fluorine at the para-position, are critical for molecular recognition.

Fluorine: The incorporation of fluorine is a common strategy in medicinal chemistry. acs.org Its high electronegativity allows it to form strong hydrogen bonds and other polar interactions. Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby improving the compound's pharmacokinetic profile. In related benzamide structures, fluorine substitution has been shown to increase binding affinity. acs.org

Chlorine: The chlorine atom contributes to the molecule's hydrophobic character and can participate in halogen bonding—an interaction where the electropositive crown of the halogen interacts with a nucleophilic site on the receptor. nih.govresearchgate.net The positioning of the chlorine atom is crucial; in analogous benzanilide (B160483) series, the specific location of chloro substituents dictates the molecular conformation and crystal packing, which are stabilized by N–H⋯O hydrogen bonds and sometimes Cl⋯Cl contacts. nih.govnih.gov The combination of both fluorine and chlorine provides a unique electronic signature that can enhance both binding affinity and selectivity for the target.

The two methoxy groups at the 2- and 6-positions of the benzoyl ring significantly influence the compound's properties.

Steric Effects: The presence of ortho-substituents, such as the methoxy groups, forces the benzamide's carbonyl group out of the plane of the aromatic ring. This non-planar conformation can be crucial for fitting into a specific binding pocket and is a key feature in other biologically active benzamides like the herbicide Isoxaben. nih.govnih.gov

Electronic and Bonding Effects: The oxygen atoms of the methoxy groups are potential hydrogen bond acceptors, capable of forming interactions with donor groups on the receptor. mdpi.com These groups also influence the electron density of the aromatic ring, which can affect π-π stacking interactions with aromatic residues in the binding site. In some contexts, weak non-covalent C–H⋯O interactions involving methoxy groups have been shown to direct regioselectivity in chemical reactions, suggesting they can play a subtle but important role in molecular recognition. mdpi.com

Hydrogen Bonding: The amide group is a classic pharmacophoric feature, containing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups are often essential for anchoring the ligand within the binding site through interactions with the protein backbone or specific amino acid side chains. mdpi.com

Pharmacophore Mapping and Computational Design of Optimized Ligands

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. For a molecule like this compound, a hypothetical pharmacophore model would likely include:

Two Hydrophobic/Aromatic Regions: Corresponding to the 2,6-dimethoxybenzoyl and 3-chloro-4-fluorophenyl rings.

One Hydrogen Bond Donor: The amide N-H group.

One or more Hydrogen Bond Acceptors: The amide carbonyl oxygen and potentially the oxygen atoms of the methoxy groups.

Halogen Bond Acceptor/Negative Ionizable Feature: The regions around the fluorine and chlorine atoms.

This model serves as a template for designing new analogues. nih.gov Computational methods, such as virtual screening and molecular docking, can then be used to test new designs in silico. nih.govasiapharmaceutics.info Docking studies help predict how newly designed ligands will bind to a target protein, providing insights into their potential binding affinity and orientation. This computational approach accelerates the optimization process by prioritizing the synthesis of compounds with the highest predicted activity. researchgate.net

Pharmacophoric FeatureCorresponding Molecular GroupPotential Interaction Type
Aromatic/Hydrophobic 3-chloro-4-fluorophenyl Ringπ-π Stacking, Hydrophobic Interaction
Aromatic/Hydrophobic 2,6-dimethoxybenzoyl Ringπ-π Stacking, Hydrophobic Interaction
Hydrogen Bond Donor Amide N-HHydrogen Bonding
Hydrogen Bond Acceptor Amide C=OHydrogen Bonding
Hydrogen Bond Acceptor Methoxy O-CH₃Hydrogen Bonding
Halogen Feature -Cl, -FHalogen Bonding, Polar Interactions

Mechanistic Investigations of Biological Target Interactions in Vitro and in Silico

Cellular Pathway Modulation Studies in Controlled In Vitro Systems

Cell Cycle Analysis and Apoptosis Induction Mechanisms (in vitro)

In vitro studies on N-substituted benzamides and related structures have revealed significant effects on cell cycle progression and the induction of apoptosis. Analysis of cells treated with compounds structurally similar to N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide indicates a consistent pattern of cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells from entering mitosis, a common mechanism for antiproliferative agents.

Following cell cycle arrest, these compounds have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. The mechanism involves the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the apoptotic cascade, leading to the activation of initiator caspases, particularly caspase-9. nih.govnih.gov Subsequent activation of executioner caspases, such as caspase-3 and caspase-7, orchestrates the dismantling of the cell, leading to the characteristic morphological changes of apoptosis. nih.gov Some studies have also noted that the pro-apoptotic effects can be inhibited by the overexpression of anti-apoptotic proteins like Bcl-2, further confirming the involvement of the intrinsic pathway. nih.gov While the p53 tumor suppressor protein is induced in some cell lines by related benzamides, the apoptotic mechanism and the G2/M cell cycle block have been observed to occur in both p53-proficient and p53-deficient cells, suggesting the pathway is not strictly dependent on p53 activation. nih.gov

Table 1: Summary of In Vitro Effects on Cell Cycle and Apoptosis for Related Benzamide (B126) Compounds
EffectPhase/ProteinObservationReference
Cell Cycle ArrestG2/M PhaseAccumulation of cells in the G2/M phase, preventing mitotic entry. nih.gov
Apoptosis Induction (Intrinsic Pathway)Cytochrome cRelease from mitochondria into the cytosol. nih.govnih.gov
Caspase-9Activation as the primary initiator caspase. nih.govnih.gov
Caspase-3/7Activation as executioner caspases. nih.gov
Bcl-2Overexpression inhibits compound-induced apoptosis. nih.gov
p53 Dependencep53Apoptosis and G2/M arrest occur independently of p53 status. nih.gov

Mechanistic Insights from Omics Technologies (in vitro)

Proteomics Approaches for Target Deconvolution

Chemical proteomics serves as a powerful tool for drug target deconvolution, a process aimed at identifying the specific protein targets with which a small molecule interacts to elicit a biological response. nih.gov These unbiased, system-wide approaches are crucial for understanding the mechanism of action of compounds like this compound. By identifying direct binding partners, researchers can validate intended targets, uncover novel mechanisms, and predict potential off-target effects and toxicity early in the drug discovery process. nih.govresearchgate.net

Several prominent strategies are employed in chemical proteomics. researchgate.net Affinity-based enrichment is a common method where the compound is immobilized on a solid support (e.g., beads) to "fish" for its binding partners from a complex protein lysate. nih.gov The captured proteins are then identified using mass spectrometry. Other approaches include activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes, and the cellular thermal shift assay (CETSA), which identifies target engagement by observing changes in protein thermal stability upon compound binding. nih.govfao.org These methods provide a direct means of discovering the molecular targets of a compound within the cell's proteome. researchgate.net

Table 2: Common Chemical Proteomics Strategies for Target Deconvolution
StrategyPrincipleApplication
Affinity Purification / EnrichmentImmobilized compound captures binding proteins from cell lysates for subsequent identification by mass spectrometry.Direct identification of binding partners.
Activity-Based Protein Profiling (ABPP)Covalent probes target active sites of specific enzyme families to profile changes in activity upon compound treatment.Characterization of enzyme inhibition or activation.
Cellular Thermal Shift Assay (CETSA)Measures the shift in thermal stability of proteins upon ligand binding in intact cells or lysates.Confirmation of direct target engagement in a cellular context.
Photoaffinity Labeling (PAL)A photoreactive group on the compound allows for covalent cross-linking to target proteins upon UV irradiation.Capturing transient or weak interactions.

Transcriptomics for Cellular Response Profiling

Transcriptomics provides a global view of how a cell's gene expression profile changes in response to treatment with a compound such as this compound. By quantifying the abundance of messenger RNA (mRNA) transcripts, techniques like RNA sequencing (RNA-seq) and DNA microarrays can reveal which genes are up- or down-regulated. This information is invaluable for generating hypotheses about the compound's mechanism of action.

The data from transcriptomic analyses can illuminate the cellular pathways that are modulated by the compound. For instance, if genes involved in cell cycle regulation, DNA damage response, or apoptosis are significantly altered, it provides strong evidence for the compound's engagement with those processes. Pathway analysis and gene ontology enrichment are computational methods used to identify these significantly affected biological functions. By comparing the gene expression signature of this compound to the signatures of compounds with known mechanisms, it is possible to infer its mode of action.

Advanced Methodologies for Compound Characterization and Assay Development in Research

Development of High-Throughput Screening (HTS) Assays for Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity. axxam.it For analogues of N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide, which may function as kinase inhibitors, developing a robust HTS assay is the first step in identifying structure-activity relationships (SAR).

The process begins with the selection of an appropriate assay format. Homogeneous assays, where all components are mixed in a single well, are preferred for their simplicity and automation compatibility. nih.gov Technologies such as Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen® (Amplified Luminescent Proximity Homogenous Assay) are frequently employed for kinase inhibitor screening. nih.govspringernature.com These "mix-and-read" formats are non-radioactive and highly sensitive, making them suitable for miniaturization into 384-well or 1536-well plate formats. nih.govdiscoverx.com

An HTS campaign involves several stages:

Assay Development and Optimization: This phase involves optimizing concentrations of the target enzyme, substrate (e.g., a specific peptide), and cofactors (like ATP for kinases) to achieve a stable and robust signal. The assay must be tolerant to DMSO, the solvent typically used for compound libraries.

Validation: The assay is validated by determining key performance metrics. The Z'-factor is a critical parameter that measures the statistical effect size of the assay; a Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. nih.gov

Primary Screen: The entire compound library, consisting of analogues of this compound, is screened at a single concentration to identify initial hits that inhibit the target enzyme.

Hit Confirmation and Triage: Hits from the primary screen are re-tested to confirm their activity and eliminate false positives. A series of counter-screens and orthogonal assays are used to remove compounds that interfere with the assay technology itself, such as fluorescent compounds or aggregators. researchgate.net

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

The data generated from HTS campaigns are fundamental for guiding medicinal chemistry efforts to synthesize the next generation of more effective analogues.

Table 1: Representative HTS Data for Analogues of this compound This table presents hypothetical data typical of an HTS campaign to illustrate the output of such a screen.

Compound IDAnalogue ModificationPrimary Screen Inhibition (%) @ 10 µMConfirmed IC50 (µM)Assay Z'-Factor
Parent-001This compound85.21.50.81
ANA-002R-group modification at C4-phenyl92.50.780.83
ANA-003Methoxy (B1213986) group substitution45.1> 200.79
ANA-004Fluorine to Chlorine substitution88.91.10.82
ANA-005Benzamide (B126) core modification12.3> 500.80

Biosensor-Based Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Following the identification of potent analogues through HTS, biosensor-based techniques are employed to provide a deeper, quantitative understanding of the molecular interactions between the compound and its protein target. These methods offer direct, label-free analysis of binding events in real-time.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. youtube.com By titrating the compound (ligand) into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined from a single experiment. nih.govwhiterose.ac.uk Key parameters obtained from ITC include:

Binding Affinity (K_D): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.

Enthalpy Change (ΔH): The measure of heat change upon binding, reflecting the formation and breaking of bonds.

Entropy Change (ΔS): The measure of the change in disorder of the system upon binding.

This thermodynamic data is invaluable for understanding the driving forces behind the binding interaction (whether it is enthalpy- or entropy-driven) and for guiding rational drug design. whiterose.ac.uk

Table 2: Representative Thermodynamic Data from ITC for Lead Analogues This table shows hypothetical ITC data for the binding of selected analogues to a target protein, illustrating how thermodynamic signatures can differ.

Compound IDBinding Affinity (K_D), nMEnthalpy (ΔH), kcal/molEntropy (TΔS), kcal/molThermodynamic Driver
Parent-0011500-5.52.5Enthalpy-driven
ANA-002780-8.20.3Strongly Enthalpy-driven
ANA-0041100-2.16.1Entropy-driven

Surface Plasmon Resonance (SPR) is another widely used biosensor technology that monitors molecular interactions by detecting changes in the refractive index on a sensor chip surface where the target protein is immobilized. researchgate.net When an analogue compound flows over the surface and binds to the protein, the local refractive index changes, which is detected as a shift in the SPR angle. researchgate.net SPR provides detailed kinetic information about the binding event, including:

  • Association Rate Constant (k_on): The rate at which the compound binds to the target.
  • Dissociation Rate Constant (k_off): The rate at which the compound dissociates from the target. The residence time of a drug on its target is inversely related to its k_off.
  • Binding Affinity (K_D): Can be calculated from the ratio of k_off/k_on.
  • Comparing the kinetic profiles of different analogues can reveal subtle but important differences in their binding mechanisms that may correlate with their cellular efficacy.

    Imaging Techniques for Intracellular Localization and Target Engagement Studies

    While HTS and biosensor analyses confirm biochemical activity and binding, it is crucial to verify that a compound can reach and interact with its target within the complex environment of a living cell. Advanced imaging techniques are essential for these studies.

    Fluorescence Microscopy of Labeled Compounds: To visualize the subcellular distribution of this compound or its analogues, a fluorescent tag (fluorophore) can be chemically conjugated to the molecule. This labeled compound is then introduced to live or fixed cells, and its location is observed using fluorescence or confocal microscopy. This technique can answer critical questions, such as whether the compound can cross the cell membrane and whether it accumulates in specific organelles like the nucleus, mitochondria, or lysosomes. iapchem.org The observed localization pattern can provide clues about the compound's mechanism of action or potential off-target effects. researchgate.net For instance, a kinase inhibitor expected to act on a nuclear protein should demonstrate significant nuclear accumulation. iapchem.org

    Target Engagement Studies: Demonstrating that a compound reaches the correct subcellular compartment is only part of the story; confirming that it binds to its intended target in situ is the ultimate goal. nih.gov Target engagement assays provide this crucial evidence. Imaging-based methods can measure this directly. One such approach is Local Kinase Inhibition (LoKI), where kinase inhibitors are directed to specific subcellular locations using genetically encoded platforms. elifesciences.orgnih.gov This allows researchers to probe the function of a specific pool of a target kinase and confirm that the inhibitor can engage and modulate its activity at that precise location. elifesciences.org These studies provide a direct link between the biochemical potency of a compound and its functional effect within the cell, which is a critical step in validating a potential therapeutic agent. drugtargetreview.com

    Table 3: Representative Subcellular Localization of Fluorescently-Labeled Analogues This table provides a hypothetical summary of results from an imaging study, showing how different structural modifications can influence where a compound accumulates within a cell.

    Labeled CompoundPrimary LocalizationSecondary LocalizationNotes
    Parent-001-Fluor488CytosolNucleus (minor)Diffuse cytoplasmic staining.
    ANA-002-Fluor488NucleusCytosolStrong nuclear accumulation, consistent with a nuclear target.
    ANA-004-Fluor488CytosolMitochondriaPunctate staining co-localizing with mitochondrial markers.

    Future Perspectives and Emerging Research Avenues

    Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design and optimization of therapeutic compounds. nih.gov For N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide, these computational tools offer a powerful approach to enhance its properties and explore its therapeutic potential.

    Furthermore, generative AI models can propose entirely new molecular scaffolds that retain the key pharmacophoric features of this compound while possessing enhanced drug-like properties. These sophisticated algorithms can navigate the vast chemical space to design molecules with tailored characteristics, opening up new avenues for therapeutic intervention.

    Exploration of Novel Synthetic Strategies and Sustainable Production Methods

    The development of innovative and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical chemistry. For this compound, future research will likely focus on greener and more efficient manufacturing processes.

    Traditional methods for synthesizing benzamides can involve harsh reagents and generate significant waste. google.com Emerging strategies aim to overcome these limitations. For instance, enzymatic catalysis, utilizing enzymes like Candida antarctica lipase (B570770) B, offers a sustainable alternative for amide bond formation under mild conditions. nih.gov The use of greener solvents, such as cyclopentyl methyl ether, further reduces the environmental impact of the synthesis. nih.gov

    Continuous flow chemistry is another promising avenue, allowing for the safe and efficient production of benzamides with precise control over reaction parameters. This technology can lead to higher yields, improved purity, and a smaller manufacturing footprint. Additionally, methods that utilize readily available starting materials and minimize the number of synthetic steps are being actively explored. google.comresearchgate.net One novel approach involves the direct use of carboxylic acids as raw materials, which generates only water as a byproduct, thereby enhancing the sustainability of the process. google.com The adoption of such sustainable practices will be crucial for the economically viable and environmentally responsible production of this compound. researchgate.net

    Expansion to New Classes of Biological Targets and Pathways

    While the initial therapeutic focus of a compound may be narrow, exploring its potential to interact with new biological targets can unveil unforeseen applications. For this compound, future research will likely involve systematic screening against a wide array of biological targets to identify novel mechanisms of action and therapeutic indications.

    Benzamide (B126) derivatives have already demonstrated activity against a variety of targets, including enzymes like alkaline phosphatase and signaling pathways such as the Hedgehog pathway. nih.govmdpi.com High-throughput screening campaigns, coupled with computational predictions, can efficiently assess the activity of this compound against diverse panels of receptors, enzymes, and ion channels.

    Techniques such as chemical proteomics and phenotypic screening can provide unbiased insights into the compound's molecular interactions within a cellular context. By identifying the proteins that this compound binds to, researchers can uncover novel targets and pathways that may be relevant to various diseases. This expansion of the compound's biological footprint could lead to its repurposing for new therapeutic areas beyond its original intended use.

    Development of Advanced Analytical Techniques for Deeper Mechanistic Understanding

    A thorough understanding of a compound's mechanism of action is critical for its successful clinical development. For this compound, the application of advanced analytical techniques will provide deeper insights into how it exerts its biological effects.

    Sophisticated spectroscopic and spectrometric methods are essential for characterizing the compound and its interactions with biological macromolecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed structural information and help to elucidate the kinetics of binding to its target. nih.gov

    Cellular imaging techniques, such as confocal microscopy and super-resolution microscopy, can visualize the subcellular localization of this compound and its effects on cellular processes in real-time. Furthermore, "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can offer a global view of the cellular response to the compound. By analyzing the changes in gene expression, protein levels, and metabolite profiles, researchers can construct a comprehensive picture of the pathways modulated by this compound. These advanced analytical approaches will be instrumental in unraveling the intricate details of its mechanism of action and guiding its future development.

    Q & A

    Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide, and how can purity be ensured?

    The synthesis typically involves a multi-step process starting with 2,6-dimethoxybenzoic acid, which is activated (e.g., via thionyl chloride) to form the corresponding acyl chloride. This intermediate is then coupled with 3-chloro-4-fluoroaniline under Schotten-Baumann conditions. Critical parameters include temperature control (0–5°C during coupling) and stoichiometric ratios (1:1.2 acyl chloride to amine) to minimize side reactions. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 7.2–7.8 ppm for aromatic protons) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

    Key techniques include:

    • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm).
    • X-ray crystallography : Resolves bond angles (e.g., C—O—C ≈ 117.5°) and confirms halogen positioning .
    • FT-IR : Detects amide C=O stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

    Q. How can researchers design initial biological activity assays for this compound?

    Begin with in vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC assays against E. coli and S. aureus). Use concentrations ranging from 1–100 µM. For mechanistic insights, pair these with fluorescence-based apoptosis assays (Annexin V/PI staining) .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar analogs?

    Discrepancies in reactivity (e.g., unexpected substitution patterns) may arise from steric hindrance or electronic effects of the 3-chloro-4-fluoro substituents. Computational tools like DFT calculations (e.g., Gaussian 09) can model electron density maps to predict reactive sites. Experimental validation via competitive coupling reactions with substituted anilines is recommended .

    Q. How can crystallographic challenges (e.g., polymorphism) be addressed during structural analysis?

    Polymorphism is common in halogenated benzamides. To mitigate:

    • Use slow evaporation crystallization (e.g., ethyl acetate/hexane mixtures).
    • Perform temperature-dependent XRD studies (100–300 K) to identify stable polymorphs.
    • Compare experimental data with CSD (Cambridge Structural Database) entries for analogous compounds .

    Q. What methodologies optimize selectivity in target-binding studies for this compound?

    To assess selectivity:

    • Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against recombinant proteins.
    • Pair with molecular docking (AutoDock Vina) to map interactions (e.g., halogen bonding with kinase ATP pockets).
    • Validate via mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

    Data Interpretation & Experimental Design

    Q. How should researchers interpret conflicting bioactivity data across different cell lines?

    Variability may stem from differences in membrane permeability or metabolic stability. Design follow-up experiments:

    • Measure cellular uptake via LC-MS/MS quantification.
    • Assess metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms).
    • Use siRNA knockdowns to identify resistance mechanisms .

    Q. What analytical workflows validate synthetic intermediates with high structural similarity?

    Implement orthogonal methods:

    • LC-MS/MS : Monitor molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 334.1).
    • 2D NMR (HSQC, HMBC): Differentiate regioisomers via 1^1H-13^13C correlations.
    • Tandem MS : Fragment patterns distinguish methoxy vs. chloro-fluoro substituents .

    Methodological Recommendations

    Q. What controls are essential in stability studies under varying pH conditions?

    Include:

    • Forced degradation : Expose to pH 1–13 buffers (37°C, 24–72 hrs).
    • UV-vis monitoring : Track absorbance changes (λ = 270–320 nm).
    • HPLC-MS : Identify degradation products (e.g., hydrolysis of the amide bond) .

    Q. How can computational tools enhance mechanistic studies of this compound?

    Combine:

    • Molecular dynamics simulations (GROMACS): Model protein-ligand interactions over 100-ns trajectories.
    • Pharmacophore modeling (MOE): Identify critical binding features (e.g., halogen atoms, methoxy groups).
    • ADMET prediction (SwissADME): Optimize lead compounds for solubility and toxicity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.